Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate
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Description
The compound is a complex organic molecule that contains several functional groups, including a carboxylate ester, a tetrahydronaphthalene ring, and a dimethylamino group . These functional groups suggest that the compound could have interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the tetrahydronaphthalene ring would give the molecule a certain degree of rigidity, while the dimethylamino and carboxylate ester groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The carboxylate ester could undergo hydrolysis or transesterification reactions, while the dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxylate ester and dimethylamino groups could make the compound soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-21(2)11-5-8-18(22)20-13-16-7-4-6-14-9-10-15(12-17(14)16)19(23)24-3/h5,8-10,12,16H,4,6-7,11,13H2,1-3H3,(H,20,22)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNOSRCGEDHFFB-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCCC2=C1C=C(C=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
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